4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde
Description
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a chloro substituent at position 4, an ethyl(methyl)amino group at position 6, and a formyl (carbaldehyde) group at position 4. This compound belongs to a class of heterocyclic molecules widely studied for their utility in pharmaceuticals, agrochemicals, and materials science. The ethyl(methyl)amino group introduces a secondary amine functionality, which influences electronic properties and reactivity, while the aldehyde group at position 5 serves as a reactive site for further derivatization, such as condensations or nucleophilic additions .
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
4-chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H10ClN3O/c1-3-12(2)8-6(4-13)7(9)10-5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
YCLUPMPYIFZDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C(=NC=N1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl(methyl)amine under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The carbaldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Condensation Products: Imines and hydrazones are common products formed from reactions involving the carbaldehyde group.
Scientific Research Applications
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde has applications across diverse fields, especially in pharmaceutical development, enzyme inhibition, and biochemical pathways. Its structure allows it to interact with specific biological targets, making it valuable in drug design and synthesis.
Pharmaceutical Development
4-Amino-6-chloropyrimidine-5-carbaldehyde serves as a key intermediate in synthesizing diverse pharmaceuticals, especially those targeting viral infections and cancer therapies . Similarly, this compound is used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential as an enzyme inhibitor.
Agrochemical Formulations
4-Amino-6-chloropyrimidine-5-carbaldehyde is utilized in formulating agrochemicals, contributing to developing effective herbicides and pesticides that enhance crop yield and protect against pests .
Biochemical Research
4-Amino-6-chloropyrimidine-5-carbaldehyde is utilized in studies related to enzyme inhibition and metabolic pathways, aiding in understanding biological processes and disease mechanisms . Research into the interactions of this compound reveals its potential as a ligand in biochemical pathways. Its ability to inhibit specific enzymes makes it a candidate for further studies in drug discovery, particularly in targeting diseases where enzyme modulation is beneficial.
Material Science
4-Amino-6-chloropyrimidine-5-carbaldehyde is explored for its potential in creating novel materials, such as polymers and coatings, that exhibit enhanced chemical resistance and durability .
Diagnostic Reagents
4-Amino-6-chloropyrimidine-5-carbaldehyde is employed in producing diagnostic reagents for various assays, improving the accuracy and reliability of medical tests .
Chemical Reactions
4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has been utilized in various chemical reactions and synthesis processes. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for modifying the compound's structure and introducing new functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide . Reducing agents such as lithium aluminum hydride and sodium borohydride are often used. Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines. The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Other Potential Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or as a ligand for receptors, depending on its structural modifications. The chloro and carbaldehyde groups play a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Observations :
- Chloro at position 4 stabilizes the pyrimidine ring through inductive effects, common across all analogs .
- Steric and Solubility Effects: Bulky substituents (e.g., 4-trifluoromethoxyphenylamino ) may hinder reactivity but enhance π-π stacking in crystal structures . Piperazinyl derivatives (e.g., ) exhibit improved solubility due to hydrophilic hydroxyethyl groups.
Table 2: Reactivity Comparison
- Aldehyde Reactivity: The target compound’s aldehyde can undergo condensation reactions (e.g., formation of thienopyrimidines in ), similar to analogs with aryl amino groups.
Biological Activity
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring with a chloro substituent at position 4, an ethyl(methyl)amino group at position 6, and an aldehyde functional group at position 5, allows it to interact with various biological targets, making it a valuable compound in drug design and synthesis.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : Approximately 185.61 g/mol
The compound's reactivity is influenced by its functional groups, enabling it to participate in various chemical reactions such as substitutions and reductions. Common reagents include sodium hydroxide for substitution reactions and sodium borohydride for reduction processes.
Biological Activity Overview
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its structure allows it to modulate enzyme activities, which is critical in the development of therapeutics targeting various diseases. This compound has been identified as a candidate for further studies in drug discovery due to its ability to interact with specific biological pathways.
Applications in Drug Development
The compound serves as an intermediate in synthesizing various pharmaceuticals. Its potential applications include:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play roles in disease progression.
- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound may also possess such activities against viral pathogens .
- Antitubercular Potential : Preliminary studies indicate that derivatives of pyrimidine compounds may exhibit antitubercular effects, warranting further investigation into their mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key analogs and their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,6-Dichloropyrimidine-5-carboxaldehyde | Contains two chloro groups | Higher reactivity due to additional chloro substituent |
| 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde | Contains an azido group | Different reactivity and applications due to azido substituent |
| 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde | Dimethylamino group instead of ethyl(methyl)amino | Variation in biological activity due to different amino group |
The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to these analogs.
Case Studies and Research Findings
Recent literature highlights several studies focusing on the biological activity of pyrimidine derivatives, including:
- Inhibition Studies : Research has demonstrated that certain pyrimidine derivatives exhibit inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is critical for DNA synthesis in both bacterial and human cells .
- Antiviral Properties : A study reported that pyrimidine derivatives showed significant antiviral activity against tobacco mosaic virus (TMV), indicating the potential of similar compounds like this compound for antiviral drug development .
- Anti-inflammatory Effects : Some pyrimidine derivatives have demonstrated anti-inflammatory properties by suppressing COX-2 activity, suggesting that this compound could also be explored for anti-inflammatory applications .
Q & A
Basic: What are the established synthetic routes for preparing 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde, and what key reaction parameters influence yield?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-6-aminopyrimidine-5-carbaldehyde derivatives with ethyl(methyl)amine under basic conditions. For example, in related pyrimidine carbaldehyde syntheses, K₂CO₃ in DMF is used to deprotonate amines, facilitating substitution at the 6-position of the pyrimidine ring . Temperature control (e.g., room temperature to 60°C) and reaction time (30 minutes to overnight) are critical for minimizing side products like over-alkylation or hydrolysis of the aldehyde group. Solvent polarity (e.g., DMF vs. THF) also impacts reaction efficiency due to its influence on nucleophilicity and intermediate stability .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while ethyl(methyl)amino groups show distinct splitting patterns (e.g., quartet for CH₂ and singlet for N–CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between regioisomers or degradation products.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using software like SHELXL ) resolves bond angles and hydrogen-bonding networks, which are critical for understanding reactivity .
Basic: How does the aldehyde functional group in this compound influence its reactivity in nucleophilic addition reactions?
Answer:
The aldehyde group acts as an electrophilic site, enabling reactions with nucleophiles like hydroxylamine to form oximes (e.g., (E)-4-Chloro-6-((4-(tert-butyl)benzyl)amino)pyrimidine-5-carbaldehyde oxime ). Reactivity is modulated by steric hindrance from the ethyl(methyl)amino group and electronic effects of the chloro substituent. For instance, the electron-withdrawing chlorine atom enhances the electrophilicity of the aldehyde, favoring nucleophilic attack under mild conditions (e.g., pH 7–8, aqueous ethanol) .
Advanced: What strategies can resolve contradictions in regioselectivity observed during alkylation or substitution reactions of this pyrimidine derivative?
Answer:
Regioselectivity conflicts (e.g., N- vs. O-alkylation) often arise due to competing nucleophilic sites. Strategies include:
- Computational Modeling : DFT calculations predict the most thermodynamically favorable transition states, guiding solvent and base selection.
- Protecting Groups : Temporarily blocking the aldehyde with a tert-butyldimethylsilyl (TBS) group can direct substitution to the pyrimidine ring .
- Kinetic Control : Lower temperatures (0–5°C) and bulky bases (e.g., LDA) favor kinetic products by slowing down equilibration .
Advanced: How can computational modeling predict hydrogen-bonding patterns and crystal packing of this compound, and what experimental validations are required?
Answer:
- Graph Set Analysis : Tools like Mercury (CCDC) or CrystalExplorer model hydrogen-bonding motifs (e.g., R₂²(8) rings) based on Etter’s rules, predicting dimerization or chain formation .
- Validation : Experimental validation requires single-crystal XRD to confirm predicted packing motifs. Discrepancies between calculated and observed H-bond lengths (>0.1 Å) may indicate solvent inclusion or polymorphism .
Advanced: What are the challenges in achieving high enantiomeric purity when synthesizing chiral derivatives of this compound, and what chiral resolution methods are recommended?
Answer:
Challenges include racemization at the aldehyde group and steric hindrance limiting enzyme-substrate interactions in kinetic resolutions. Methods:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives to induce asymmetry during imine formation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the enantiomers .
- Chiral Chromatography : HPLC with amylose-based columns (Chiralpak® AD-H) effectively separates diastereomers formed via oxime derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
